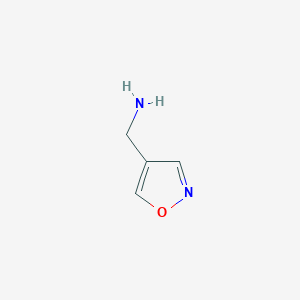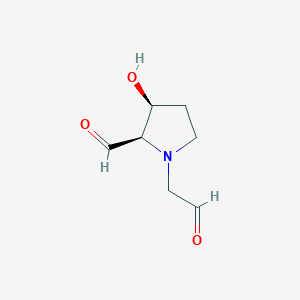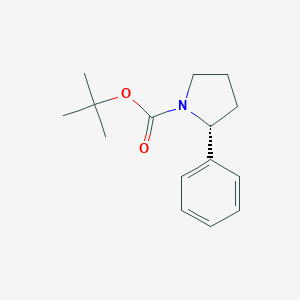
4-(pyrrolidin-1-ylmethyl)benzoic Acid
Übersicht
Beschreibung
4-(pyrrolidin-1-ylmethyl)benzoic Acid, also known by its CAS Number 159691-25-5, is a chemical compound with a molecular weight of 205.26 . It has the IUPAC name 4-(1-pyrrolidinylmethyl)benzoic acid .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 4-(pyrrolidin-1-ylmethyl)benzoic Acid, has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings, such as proline derivatives . A specific synthetic method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a related compound, has been established, involving acetal reaction, nucleophilic reaction, and hydrolysis reaction .Molecular Structure Analysis
The molecular structure of 4-(pyrrolidin-1-ylmethyl)benzoic Acid is represented by the linear formula C12H15NO2 . The InChI Code for this compound is 1S/C12H15NO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) .Physical And Chemical Properties Analysis
4-(pyrrolidin-1-ylmethyl)benzoic Acid is a solid substance with a white appearance . It has a melting point range of 184 - 185 °C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a component of 4-(pyrrolidin-1-ylmethyl)benzoic Acid, is widely used in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for designing novel compounds with potential therapeutic effects. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule .
Antibacterial Agents
Research has indicated that derivatives of pyrrolidine, including those related to 4-(pyrrolidin-1-ylmethyl)benzoic Acid, show promise as antibacterial agents. The structure-activity relationship (SAR) studies suggest that different substituents on the pyrrolidine ring can lead to varying degrees of antibacterial activity .
Anticancer Drug Intermediates
4-(pyrrolidin-1-ylmethyl)benzoic Acid derivatives are important intermediates in the synthesis of small molecule anticancer drugs. Their water-soluble properties make them suitable for rapid synthesis methods, which is crucial for developing effective cancer treatments .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring makes it an important component in enantioselective synthesis. The spatial orientation of substituents can lead to different biological profiles of drug candidates, which is essential for binding to enantioselective proteins .
Physicochemical Property Modification
Incorporating the pyrrolidine ring into molecules can modify their physicochemical properties, such as solubility and stability. This is particularly useful for improving the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of drug candidates .
Structural Diversity in Heterocyclic Compounds
The non-planarity of the pyrrolidine ring due to “pseudorotation” is a phenomenon that contributes to the three-dimensional coverage of molecules. This structural diversity is beneficial for generating a wide range of heterocyclic compounds with potential biological activities .
Safety and Hazards
Zukünftige Richtungen
Pyrrolidine derivatives, including 4-(pyrrolidin-1-ylmethyl)benzoic Acid, are of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
The pyrrolidine ring, a key structural component of this compound, is known to be widely used in medicinal chemistry for the treatment of various human diseases . The pyrrolidine ring is often involved in the design of new compounds with different biological profiles .
Mode of Action
Compounds containing the pyrrolidine ring are known to interact with their targets in a variety of ways, often influenced by the spatial orientation of substituents and the different stereoisomers . These interactions can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds containing the pyrrolidine ring are known to influence a variety of biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 20526 , which is within the optimal range for drug-like properties, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Compounds containing the pyrrolidine ring have been associated with a variety of biological activities , suggesting that 4-(Pyrrolidin-1-ylmethyl)benzoic Acid may also have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEIPZUTRVMWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360248 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylmethyl)benzoic Acid | |
CAS RN |
159691-25-5 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)





![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)


![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)
